Ethyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate
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Overview
Description
Ethyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic and heterocyclic structures, followed by the introduction of functional groups. Common reagents used in these reactions include pyridine derivatives, alkyl halides, and thiocarbonyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Ethyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Ethyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their functional groups and applications.
Thiocarbonyl compounds: These compounds contain the thiocarbonyl group and are used in similar chemical reactions and applications.
The uniqueness of this compound lies in its combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties .
Properties
CAS No. |
51308-73-7 |
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Molecular Formula |
C18H22N2S2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-ethylsulfanyl-1-[(4-propan-2-ylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C18H22N2S2/c1-4-21-18(20-17-6-5-11-19-12-17)22-13-15-7-9-16(10-8-15)14(2)3/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
IKNAQSSLUOYXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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